JWH 398 N-pentanoic acid metabolite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JWH 398 N-pentanoic acid metabolite: is a phase I metabolite of the synthetic cannabinoid JWH 398. This compound is part of a class of synthetic cannabinoids that act as agonists at both the central cannabinoid receptor 1 (CB1) and the peripheral cannabinoid receptor 2 (CB2). The compound is primarily used for forensic and research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of JWH 398 N-pentanoic acid metabolite involves the metabolic conversion of JWH 398. JWH 398 itself is synthesized through a series of chemical reactions starting from indole derivatives. The key steps include:
Formation of the indole core: This involves the reaction of indole with various reagents to form the core structure.
Attachment of the naphthoyl group: The naphthoyl group is attached to the indole core through a Friedel-Crafts acylation reaction.
Metabolic conversion: JWH 398 undergoes metabolic oxidation to form the N-pentanoic acid metabolite.
Industrial Production Methods: The industrial production of this compound is not well-documented due to its primary use in research and forensic applications. the synthesis would likely follow similar steps as the laboratory synthesis, with optimization for scale and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: JWH 398 undergoes oxidation to form the N-pentanoic acid metabolite.
Substitution: The indole core can undergo various substitution reactions to modify its chemical properties.
Common Reagents and Conditions:
Oxidizing agents: Used in the metabolic conversion of JWH 398 to its N-pentanoic acid metabolite.
Acidic or basic conditions: Depending on the specific substitution reactions being performed.
Major Products:
Scientific Research Applications
JWH 398 N-pentanoic acid metabolite is used extensively in forensic and toxicological research. Its applications include:
Forensic analysis: Used as a reference standard for the detection and quantification of synthetic cannabinoids in biological samples.
Toxicological studies: Helps in understanding the metabolic pathways and toxicological effects of synthetic cannabinoids.
Pharmacological research: Used to study the interaction of synthetic cannabinoids with cannabinoid receptors.
Mechanism of Action
The mechanism of action of JWH 398 N-pentanoic acid metabolite involves its interaction with cannabinoid receptors. As a metabolite of JWH 398, it retains the ability to bind to CB1 and CB2 receptors, although its affinity and efficacy may differ from the parent compound. The binding to these receptors modulates various signaling pathways, leading to its pharmacological effects .
Comparison with Similar Compounds
JWH 018 N-pentanoic acid metabolite: Another metabolite of a synthetic cannabinoid, JWH 018.
JWH 210: A synthetic cannabinoid with a similar structure and pharmacological profile.
Uniqueness: JWH 398 N-pentanoic acid metabolite is unique due to its specific structure and metabolic origin from JWH 398. Its distinct chemical properties and interactions with cannabinoid receptors make it a valuable compound for research purposes .
Properties
CAS No. |
1537889-10-3 |
---|---|
Molecular Formula |
C24H20ClNO3 |
Molecular Weight |
405.9 g/mol |
IUPAC Name |
5-[3-(4-chloronaphthalene-1-carbonyl)indol-1-yl]pentanoic acid |
InChI |
InChI=1S/C24H20ClNO3/c25-21-13-12-19(16-7-1-2-8-17(16)21)24(29)20-15-26(14-6-5-11-23(27)28)22-10-4-3-9-18(20)22/h1-4,7-10,12-13,15H,5-6,11,14H2,(H,27,28) |
InChI Key |
VTGKQZQQXCKOOD-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC=C(Cl)C2=C1C=CC=C2)C3=CN(CCCCC(O)=O)C4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)C(=O)C3=CN(C4=CC=CC=C43)CCCCC(=O)O |
Synonyms |
JWH 398 N-(5-carboxypentyl) metabolite |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.